4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
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Overview
Description
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Spectroscopic and Theoretical Studies : A study involving N-(2-phenoxyethyl)aniline and its derivatives, which are structurally related to 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline, provided insights into their vibrational, geometrical, and electronic properties. The research included spectroscopic analysis and theoretical calculations, contributing to a deeper understanding of these compounds (Finazzi et al., 2003).
Applications in Materials Science
- Electrochromic Materials : Research on novel donor–acceptor systems using different aniline derivatives, including those structurally similar to this compound, led to the development of stable conducting polymers with potential applications in electrochromic devices. These materials demonstrated excellent optical contrasts and fast switching speeds, making them suitable for use in the near-infrared region (Li et al., 2017).
Chemical Reactions and Mechanisms
Reactivity Studies : Research on the reactions of ortho-substituted anilines with various α,β-acetylenic ketones provided insights into the formation of quinoline derivatives. This study is relevant to understanding the chemical behavior of compounds like this compound in similar reaction environments (Sinsky & Bass, 1984).
Aniline Derivatives in Catalysis : A study on the palladium-catalyzed allylation of anilines, including those structurally similar to this compound, investigated the use of allylic carbonates as allylating reagents. This research contributed to understanding the stereochemical aspects of such reactions (Moreno-Mañas et al., 1998).
Mechanism of Action
Target of Action
A structurally similar compound, 4-methoxy-n-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, has been shown to selectively antagonize the peroxisome proliferator-activated receptor alpha (pparα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
Mode of Action
It is known to belong to the aniline group of compounds. Aniline compounds are often involved in various biochemical reactions, including those related to protein synthesis.
Biochemical Pathways
Result of Action
Action Environment
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQITHMVPMEITM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.